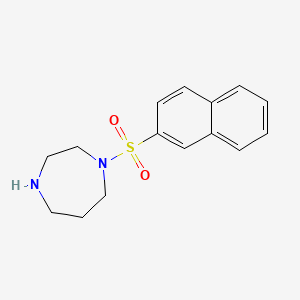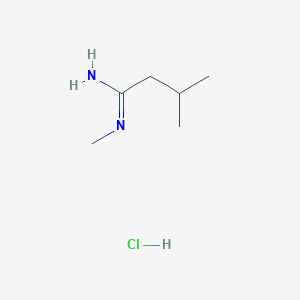![molecular formula C11H11ClF2N4O3S B7418557 N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide](/img/structure/B7418557.png)
N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide is a complex organic compound used in various fields of scientific research. Its intricate structure gives it unique chemical properties, making it useful in different industrial and medicinal applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide typically involves multiple steps:
Preparation of the starting materials: : This includes synthesis of intermediates such as 4-chloro-3-nitrobenzene and 4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole.
Formation of the intermediate: : The starting materials undergo nitration, reduction, and subsequent cyclization reactions to form the triazole ring.
Final product synthesis: : The intermediate undergoes sulfonylation and chlorination to produce the final compound. The reaction conditions vary, but often require specific catalysts, temperature control, and pH adjustments.
Industrial Production Methods
Industrially, the compound is produced using automated synthesizers that ensure high yield and purity. Advanced techniques such as continuous flow reactors are often employed to maintain consistent reaction conditions and scale up production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized to form sulfone derivatives.
Reduction: : Reduction reactions can modify the triazole ring or the sulfonamide group.
Substitution: : Various substitution reactions can occur, especially on the aromatic ring and the triazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and sometimes the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various triazole derivatives, chlorinated compounds, and sulfone products. These products have unique properties that can be exploited in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide is used as a reagent for synthesizing other complex organic molecules.
Biology
In biology, the compound is studied for its potential interactions with biological macromolecules like enzymes and proteins.
Medicine
In medicine, it’s being investigated for its potential therapeutic effects, particularly as an antifungal and antibacterial agent.
Industry
Industrially, the compound finds use in the production of advanced materials and as an intermediate in various synthetic processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The difluoromethyl group and the triazole ring play crucial roles in its mechanism of action, often involving disruption of metabolic pathways or inhibition of protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonamides, triazole derivatives, and chlorinated aromatic compounds.
Uniqueness
The uniqueness of N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide lies in its specific structure that allows for a broad range of reactions and applications. The presence of the difluoromethyl group distinguishes it from other similar compounds, offering unique interactions and stability.
By exploring the detailed aspects of this compound, one gains a comprehensive understanding of its potential and versatility in various fields. This compound stands as a significant example of how intricate molecular structures can be harnessed for diverse scientific and industrial purposes.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2N4O3S/c1-6-15-18(11(19)17(6)10(13)14)9-5-7(3-4-8(9)12)16-22(2,20)21/h3-5,10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPWONMYVQYIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=C(C=CC(=C2)NS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(NE)-N-[[5-(4-fluorophenoxy)-1,3-dimethylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B7418490.png)
![3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B7418493.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B7418499.png)




![[2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro-](/img/structure/B7418532.png)




![[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7418564.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7418573.png)
